
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is a complex organic compound with a unique structure that includes a trifluoromethylsulfonyl group, a bromine atom, and an amino group attached to a picolinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate typically involves multiple steps, including nitration, bromination, and the introduction of the trifluoromethylsulfonyl group. The process may start with the nitration of a suitable precursor, followed by reduction to introduce the amino group. Bromination is then carried out to introduce the bromine atom. Finally, the trifluoromethylsulfonyl group is introduced using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other reduced derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the trifluoromethylsulfonyl group can yield a wide range of functionalized picolinates.
Scientific Research Applications
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate has several scientific research applications:
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylsulfonyl-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, potentially inhibiting enzymes or other proteins involved in disease processes. The bromine atom and amino group also contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other picolinates with different substituents, such as:
- Methyl 5-amino-4-bromo-3-methyl-6-hydroxy-picolinate
- Methyl 5-amino-4-bromo-3-methyl-6-methoxy-picolinate
- Methyl 5-amino-4-bromo-3-methyl-6-chloro-picolinate
Uniqueness
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H8BrF3N2O5S |
|---|---|
Molecular Weight |
393.14 g/mol |
IUPAC Name |
methyl 5-amino-4-bromo-3-methyl-6-(trifluoromethylsulfonyloxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrF3N2O5S/c1-3-4(10)5(14)7(15-6(3)8(16)19-2)20-21(17,18)9(11,12)13/h14H2,1-2H3 |
InChI Key |
UNBKIAQXKPHOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)OC)OS(=O)(=O)C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


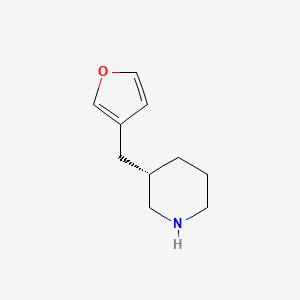

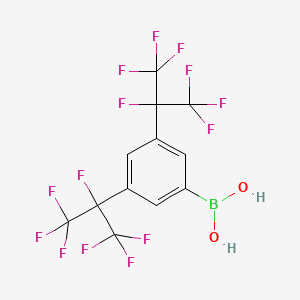

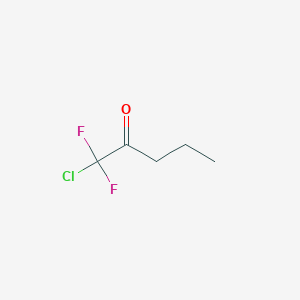
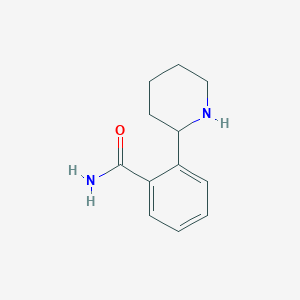
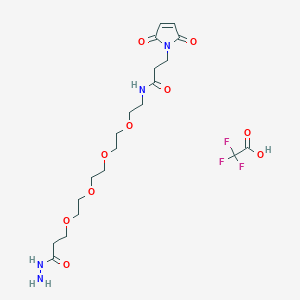
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

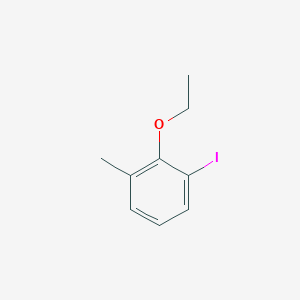
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
